8-Oxo-8-(pyridin-3-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-8-(pyridin-3-yl)octanoic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyridine ring attached to an octanoic acid chain with an oxo group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-8-(pyridin-3-yl)octanoic acid typically involves the reaction of pyridine derivatives with octanoic acid under specific conditions. One common method includes the use of a pyridine derivative, such as 3-pyridinecarboxaldehyde, which undergoes a condensation reaction with octanoic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-8-(pyridin-3-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
8-Oxo-8-(pyridin-3-yl)octanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxo-8-(pyridin-3-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo group and pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can modulate cellular processes and pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(pyridin-3-yl)butanoic acid: A shorter-chain analog with similar chemical properties.
8-Hydroxy-8-(pyridin-3-yl)octanoic acid: A hydroxylated derivative with different reactivity.
3-Pyridineoctanoic acid: Lacks the oxo group, resulting in different chemical behavior.
Uniqueness
8-Oxo-8-(pyridin-3-yl)octanoic acid is unique due to its specific structural features, including the oxo group at the eighth position and the pyridine ring
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
8-oxo-8-pyridin-3-yloctanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(16)17/h5-6,9-10H,1-4,7-8H2,(H,16,17) |
InChI Key |
LTINGCSDSVQJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.